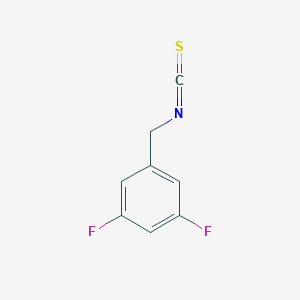

3,5-Difluorobenzyl isothiocyanate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5F2NS |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

1,3-difluoro-5-(isothiocyanatomethyl)benzene |

InChI |

InChI=1S/C8H5F2NS/c9-7-1-6(4-11-5-12)2-8(10)3-7/h1-3H,4H2 |

InChI Key |

SGIOZSSTJZSGAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CN=C=S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluorobenzyl Isothiocyanate: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Difluorobenzyl isothiocyanate is a fluorinated aromatic isothiocyanate of significant interest in medicinal chemistry and drug development. The presence of the electrophilic isothiocyanate group, combined with the unique properties conferred by the difluorinated benzene ring, makes it a compelling candidate for the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, molecular weight, a proposed synthetic route, and a discussion of its potential applications based on the well-established biological activities of related isothiocyanates.

Chemical Structure and Molecular Properties

The chemical structure of 3,5-Difluorobenzyl isothiocyanate consists of a benzene ring substituted with two fluorine atoms at the meta positions (3 and 5) and a methyleneisothiocyanate group (-CH₂NCS). This arrangement distinguishes it from the isomeric phenyl isothiocyanates where the NCS group is directly attached to the aromatic ring.

The key structural features are:

-

3,5-Difluorobenzyl Moiety: The electron-withdrawing nature of the fluorine atoms can significantly influence the electronic properties of the benzyl group, potentially impacting the reactivity of the isothiocyanate and the molecule's interaction with biological targets.

-

Isothiocyanate (-N=C=S) Group: This functional group is a potent electrophile, capable of reacting with nucleophilic residues on proteins, such as the thiol groups of cysteine residues. This reactivity is central to the biological activity of many isothiocyanates.

Molecular Formula and Weight

Based on its structure, the molecular formula of 3,5-Difluorobenzyl isothiocyanate is C₈H₅F₂NS.

The molecular weight can be calculated as follows:

-

Carbon (C): 8 * 12.011 = 96.088

-

Hydrogen (H): 5 * 1.008 = 5.040

-

Fluorine (F): 2 * 18.998 = 37.996

-

Nitrogen (N): 1 * 14.007 = 14.007

-

Sulfur (S): 1 * 32.06 = 32.06

Molecular Weight: 185.19 g/mol

Data Summary Table

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂NS | Inferred from structure |

| Molecular Weight | 185.19 g/mol | Calculated |

| IUPAC Name | 1,3-Difluoro-5-(isothiocyanatomethyl)benzene | Inferred from structure |

| Canonical SMILES | C1=C(C=C(C=C1F)F)CN=C=S | Inferred from structure |

Chemical Structure of 3,5-Difluorobenzyl Isothiocyanate

A 2D representation of the 3,5-Difluorobenzyl isothiocyanate molecule.

Proposed Synthesis

The proposed starting material is 3,5-Difluorobenzyl bromide , which is a known and commercially available compound.[1][2][3]

Proposed Synthetic Scheme:

3,5-Difluorobenzyl bromide + Sodium Thiocyanate → 3,5-Difluorobenzyl isothiocyanate + Sodium Bromide

F₂C₆H₃CH₂Br + NaSCN → F₂C₆H₃CH₂NCS + NaBr

This reaction is a nucleophilic substitution where the thiocyanate ion (SCN⁻) displaces the bromide ion. The thiocyanate ion is an ambident nucleophile, meaning it can react through either the sulfur or the nitrogen atom. In the case of benzyl halides, the reaction typically proceeds via an Sₙ2 mechanism, with the sulfur atom acting as the nucleophile to initially form a benzyl thiocyanate intermediate. This intermediate can then rearrange to the more thermodynamically stable isothiocyanate.

Experimental Protocol (General Procedure)

The following is a general protocol adapted from established methods for the synthesis of isothiocyanates from primary amines or their derivatives.[4][5]

Materials:

-

3,5-Difluorobenzyl bromide

-

Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

-

A polar aprotic solvent such as Dimethylformamide (DMF) or Acetone

-

Deionized water

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hotplate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-Difluorobenzyl bromide (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetone).

-

Addition of Thiocyanate: Add sodium thiocyanate or potassium thiocyanate (1.1 to 1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point could be refluxing the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of cold deionized water.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Final Purification: The crude 3,5-Difluorobenzyl isothiocyanate can be further purified by column chromatography or vacuum distillation to yield the pure product.

Synthesis Workflow Diagram

A generalized workflow for the synthesis of 3,5-Difluorobenzyl isothiocyanate.

Potential Applications in Drug Development

Isothiocyanates are a well-studied class of compounds with a broad range of biological activities, making them attractive for drug development.[6][7][8] The unique properties of 3,5-Difluorobenzyl isothiocyanate, particularly the presence of the difluoro-benzyl moiety, may offer advantages in terms of metabolic stability, membrane permeability, and binding affinity to target proteins.

Anticancer Activity

Many isothiocyanates, including benzyl isothiocyanate, have demonstrated significant anticancer properties.[8][9] Their mechanisms of action are often multifactorial and can include:

-

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through various signaling pathways.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Angiogenesis: Some isothiocyanates can prevent the formation of new blood vessels that tumors need to grow.

-

Modulation of Carcinogen-Metabolizing Enzymes: They can influence the activity of phase I and phase II enzymes involved in the activation and detoxification of carcinogens.

The fluorine atoms on the benzene ring of 3,5-Difluorobenzyl isothiocyanate could enhance its anticancer potential by improving its metabolic stability and cellular uptake.

Anti-inflammatory Properties

Chronic inflammation is a key factor in the development of many diseases. Isothiocyanates have been shown to possess anti-inflammatory effects, often by modulating inflammatory signaling pathways such as NF-κB.[7] 3,5-Difluorobenzyl isothiocyanate could be investigated as a potential anti-inflammatory agent.

Antimicrobial Activity

Isothiocyanates are known for their antimicrobial properties against a wide range of bacteria and fungi.[8][10] They can disrupt microbial cell membranes and interfere with essential cellular processes. The lipophilicity and electronic properties of 3,5-Difluorobenzyl isothiocyanate may contribute to its potential as an antimicrobial agent. Aromatic isothiocyanates like benzyl isothiocyanate are often more potent than their aliphatic counterparts.[8]

Safety Considerations

Isothiocyanates are reactive compounds and should be handled with appropriate safety precautions. While specific toxicity data for 3,5-Difluorobenzyl isothiocyanate is not available, general safety guidelines for isothiocyanates should be followed:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: Isothiocyanates can be irritants to the skin, eyes, and respiratory tract. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

3,5-Difluorobenzyl isothiocyanate represents a promising, yet underexplored, molecule for chemical and pharmacological research. Its synthesis is achievable through established methods, and its structural features suggest a high potential for a range of biological activities. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully understand its potential as a lead compound in drug discovery.

References

-

PubChem. 3,5-Difluorophenyl isothiocyanate. National Center for Biotechnology Information. [Link]

-

ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]

-

MDPI. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. [Link]

-

NIST. 3,5-Difluorobenzyl bromide. NIST Chemistry WebBook. [Link]

-

Scientific Reports. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. [Link]

-

National Center for Biotechnology Information. Synthesis of Isothiocyanates: An Update. [Link]

-

KAWAGUCHI CHEMICAL INDUSTRY CO.,LTD. Isothiocyanates. [Link]

-

Georganics. 3,4-Difluorophenyl isothiocyanate - High purity. [Link]

-

ChemWhat. 3,5-Difluorobenzyl bromide CAS#: 141776-91-2. [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. Synthesis of Isothiocyanates: A Review. [Link]

-

The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. [Link]

-

Research Journal of Pharmacognosy. Isothiocyanates: a Review. [Link]

-

MDPI. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. [Link]

-

ResearchGate. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. [Link]

Sources

- 1. 3,5-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3,5-Difluorobenzyl bromide [webbook.nist.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 8. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 9. Benzyl Isothiocyanate: Chemical Properties, Uses & Supplier Global [chemicalbull.com]

- 10. mdpi.com [mdpi.com]

Navigating the Chemical Landscape: A Technical Safety Guide to 3,5-Difluorobenzyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Unveiling the Profile of 3,5-Difluorobenzyl Isothiocyanate

3,5-Difluorobenzyl isothiocyanate belongs to a class of organic compounds characterized by the presence of a reactive isothiocyanate (-N=C=S) group attached to a difluorinated benzyl ring. Isothiocyanates are widely recognized for their utility as synthetic intermediates in medicinal chemistry and for their biological activities. The difluoro-substitution pattern on the aromatic ring can significantly influence the compound's reactivity, stability, and toxicological profile. A thorough understanding of its chemical and safety properties is paramount for its safe handling and effective application in research and development.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, 3,5-Difluorobenzyl isothiocyanate is anticipated to be a hazardous substance. The primary hazards are associated with the isothiocyanate functional group, which is known to be a potent irritant and sensitizer.

Anticipated GHS Hazard Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 1B/2 | Causes severe skin burns and eye damage / Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[1] |

| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[2] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation. |

Signal Word: Danger

Hazard Pictograms:

Caption: GHS Hazard Pictograms for 3,5-Difluorobenzyl Isothiocyanate.

First-Aid Measures: A Step-by-Step Emergency Response Protocol

Immediate and appropriate first aid is critical in the event of exposure. The following protocols are based on established procedures for handling corrosive and sensitizing chemicals.

General Advice: Move the victim out of the dangerous area. Show this safety guide to the doctor in attendance.

-

Inhalation:

-

Immediately remove the person to fresh air.

-

If breathing is difficult, give oxygen.

-

If breathing has stopped, provide artificial respiration.

-

Seek immediate medical attention.[1]

-

-

Skin Contact:

-

Immediately take off all contaminated clothing.

-

Rinse the skin with copious amounts of water for at least 15 minutes.

-

Seek immediate medical attention.[1]

-

-

Eye Contact:

-

Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses, if present and easy to do. Continue rinsing.

-

Seek immediate medical attention.[1]

-

-

Ingestion:

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.[1]

-

Caption: Emergency Response Workflow for Chemical Exposure.

Safe Handling and Storage: The Foundation of Laboratory Safety

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and ensure the stability of the compound.

Handling:

-

Ventilation: Work exclusively in a well-ventilated area, preferably in a certified chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Safety glasses with side-shields or goggles. A face shield may also be necessary.

-

Lab Coat: A flame-retardant lab coat.

-

Respiratory Protection: If the ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

-

Avoidance: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Temperature: Store in a cool, dark place.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and moisture.

-

Security: Store in a locked cabinet or a designated secure area.

Physical and Chemical Properties

While specific data for 3,5-Difluorobenzyl isothiocyanate is not available, the following table provides estimated properties based on similar compounds.

| Property | Estimated Value | Source/Analogue |

| Molecular Formula | C₈H₅F₂NS | - |

| Molecular Weight | 185.19 g/mol | - |

| Appearance | Colorless to light yellow liquid | Benzyl isothiocyanate |

| Boiling Point | Not available | - |

| Density | ~1.2 g/cm³ | 3-Fluorobenzyl isothiocyanate[3] |

| Solubility | Insoluble in water; soluble in organic solvents | General isothiocyanates |

Stability and Reactivity

Understanding the reactivity profile of 3,5-Difluorobenzyl isothiocyanate is crucial for preventing hazardous reactions.

-

Reactivity: The isothiocyanate group is susceptible to nucleophilic attack. It will react with water, alcohols, and amines.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, it may be sensitive to moisture and light.

-

Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and alcohols.

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen fluoride.

Toxicological and Ecological Information

Detailed toxicological and ecological studies on 3,5-Difluorobenzyl isothiocyanate are not available. The information below is extrapolated from related compounds.

Toxicological Information:

-

Acute Toxicity: Expected to be harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: Likely to be corrosive or irritant to the skin.

-

Serious Eye Damage/Irritation: Likely to cause serious eye damage.

-

Sensitization: High potential for respiratory and skin sensitization.[2]

Ecological Information:

-

The environmental impact of this compound has not been fully investigated. It is crucial to prevent its release into the environment. Do not allow it to enter drains or watercourses.

Disposal Considerations

All waste materials should be handled as hazardous waste.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.

References

- Cayman Chemical. (2025, April 1). Safety Data Sheet: Fluorescein 5-isothiocyanate.

- Sigma-Aldrich. (2025, May 20). Safety Data Sheet: Methyl isothiocyanate.

-

PubChem. (n.d.). 3,5-Difluorophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

- TCI Chemicals. (2025, July 8). Safety Data Sheet: 2,5-Difluorobenzyl Bromide.

- Spectrum Chemical. (2015, September 10). Safety Data Sheet: Diflunisal, USP.

- Pfaltz & Bauer. (n.d.). Safety Data Sheet: Phenethyl isothiocyanate 97%.

-

KAWAGUCHI CHEMICAL INDUSTRY CO.,LTD. (n.d.). Isothiocyanates. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Difluorobenzyl alcohol. National Institute of Standards and Technology. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Benzyl isothiocyanate - Safety Data Sheet.

Sources

An In-depth Technical Guide to the Solubility of Fluorinated Benzyl Isothiocyanates in Organic Solvents

Introduction

For researchers, medicinal chemists, and drug development professionals, understanding the solubility of lead compounds is a cornerstone of successful preclinical development. Benzyl isothiocyanates (BITCs) are a class of naturally occurring compounds found in cruciferous vegetables that have garnered significant interest for their potent anticancer, antibacterial, and anti-inflammatory properties.[1][2] Strategic fluorination of these molecules is a common tactic in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. However, the introduction of fluorine, the most electronegative element, profoundly alters the physicochemical properties of the parent molecule, including its solubility in organic solvents.

This guide provides a comprehensive overview of the solubility of fluorinated benzyl isothiocyanates. It moves beyond a simple listing of solvents to explain the underlying principles governing their solubility, provides detailed protocols for experimental determination, and offers predictive insights for researchers working with these promising compounds.

The Physicochemical Landscape of Fluorinated Benzyl Isothiocyanates

The solubility of a compound is dictated by the delicate balance of intermolecular forces between the solute and the solvent. The introduction of fluorine to the benzyl isothiocyanate scaffold introduces several competing factors that influence this balance.

-

Increased Lipophilicity: The carbon-fluorine bond is more hydrophobic than a carbon-hydrogen bond.[2] Consequently, fluorination generally increases the lipophilicity of a molecule, which can favor solubility in non-polar organic solvents.

-

Altered Polarity and Dipole Moment: Fluorine's high electronegativity creates strong dipoles within the molecule. The position and number of fluorine atoms on the aromatic ring can significantly alter the overall molecular dipole moment, impacting interactions with polar solvents.

-

Weakened Intermolecular Interactions: In the solid state, the introduction of fluorine can disrupt crystal lattice packing and reduce the energy required to break solute-solute interactions, a key step in dissolution.

-

Hydrogen Bonding Capabilities: While the C-F bond itself is not a strong hydrogen bond acceptor, the inductive effect of fluorine can alter the hydrogen bond donating and accepting potential of nearby functional groups.

It is the interplay of these factors that makes predicting the solubility of fluorinated compounds non-trivial. A simple increase in fluorine content does not always correlate with a predictable change in solubility across a range of solvents.

Solubility Profile of the Parent Compound: Benzyl Isothiocyanate (BITC)

Before exploring the effects of fluorination, it is essential to understand the solubility of the parent compound, benzyl isothiocyanate.

| Property | Value | Source |

| Water Solubility | 0.109 mg/mL at 25 °C (Insoluble) | [3] |

| Organic Solvent Solubility | Soluble in DMSO, ethanol, and chloroform. | [1] |

| LogP | 3.16 | [3] |

The high LogP value and poor water solubility are consistent with a lipophilic compound. Its reported solubility in ethanol, DMSO, and chloroform provides a baseline for comparison with its fluorinated analogs.

Estimated Solubility of Fluorinated Benzyl Isothiocyanates

The following table provides estimated solubility categories for mono-fluorinated benzyl isothiocyanates in common organic solvents. These estimations are based on the known solubility of BITC and the expected impact of a single fluorine substitution on the benzyl ring, which generally increases lipophilicity without drastically altering the overall polarity.

| Solvent | Polarity Index | Hansen Parameters (δD, δP, δH) | Estimated Solubility of Fluorobenzyl Isothiocyanate | Rationale for Estimation |

| Dimethyl Sulfoxide (DMSO) | 7.2 | (18.4, 16.4, 10.2) | High (>50 mg/mL) | BITC is known to be soluble in DMSO. The polar nature of DMSO can accommodate the increased polarity from the C-F bond. |

| Dichloromethane (DCM) | 3.1 | (17.0, 7.3, 7.1) | High (>50 mg/mL) | A relatively non-polar solvent that is a good solvent for many organic compounds. The increased lipophilicity of the fluorinated analog should favor solubility. |

| Ethyl Acetate | 4.4 | (15.8, 5.3, 7.2) | Medium (10-50 mg/mL) | A moderately polar solvent. Solubility is expected to be good, but potentially lower than in DMSO or DCM. |

| Ethanol | 4.3 | (15.8, 8.8, 19.4) | Medium (10-50 mg/mL) | BITC is soluble in ethanol. However, isothiocyanates can react with alcohols to form thiocarbamates, especially with heat, which can affect long-term solution stability.[4] |

| Acetonitrile | 5.8 | (15.3, 18.0, 6.1) | Medium (10-50 mg/mL) | A polar aprotic solvent that is a good solvent for a wide range of compounds. |

| Methanol | 5.1 | (14.7, 12.3, 22.3) | Medium-Low (1-10 mg/mL) | Similar to ethanol, there is a risk of reaction with the isothiocyanate group, potentially leading to lower apparent solubility over time due to degradation.[4] |

| Hexane | 0.1 | (14.9, 0.0, 0.0) | Low (<1 mg/mL) | As a non-polar solvent, it is unlikely to be a good solvent for the moderately polar fluorinated benzyl isothiocyanate. |

Disclaimer: The values in this table are estimations and should be experimentally verified.

Experimental Determination of Solubility

For accurate and reliable data, experimental determination of solubility is crucial. Two common methods employed in drug discovery are kinetic and thermodynamic solubility assays.

Kinetic vs. Thermodynamic Solubility

Sources

The 3,5-Difluoro Motif: A Physicochemical & Metabolic Lever in Drug Design

Executive Summary

In modern medicinal chemistry, the 3,5-difluorophenyl pattern is not merely a halogen substitution; it is a precision tool for modulating lipophilic efficiency (LipE) and metabolic stability . Unlike chlorine or bromine, which add significant steric bulk and lipophilicity, the 3,5-difluoro motif offers a unique "polar hydrophobicity." It increases intrinsic lipophilicity (

This guide provides a technical analysis of the 3,5-difluoro substitution, detailing its physicochemical mechanics, impact on

Part 1: The Physicochemical Mechanism

The "Polar Hydrophobicity" Paradox

Fluorine is the most electronegative element (3.98 Pauling scale), yet the C-F bond is non-polarizable and hydrophobic. This creates a dichotomy:

-

Inductive Effect (-I): The 3,5-difluoro pattern exerts a strong electron-withdrawing effect on the ring system (

per fluorine). -

Lipophilicity (

): The Hansch

However, the effective lipophilicity (

Metabolic Blocking (The "Fluorine Shield")

The primary utility of the 3,5-difluoro motif is metabolic protection.

-

Steric/Electronic Blocking: It physically blocks the meta positions from CYP450 oxidation.

-

Para-Deactivation: By withdrawing electron density, it deactivates the para position (C4) towards electrophilic attack by the reactive iron-oxo species in CYP450 enzymes. This is crucial for preventing the formation of potentially toxic quinone-methides.

Modulation and

The electron-withdrawing nature of the 3,5-difluoro motif significantly lowers the

-

Effect: If a phenol's

drops from 10.0 to 7.0 due to fluorination, a significant portion of the molecule will be ionized at physiological pH (7.4). -

Result: While intrinsic

increases, the effective

Part 2: Quantitative Data & Decision Matrix

The following table summarizes the shift in physicochemical properties when transitioning from a phenyl ring to a 3,5-difluorophenyl ring.

| Property | Unsubstituted Phenyl | 3,5-Difluorophenyl | Impact on Drug Design |

| Hansch | 0.00 (Reference) | +0.28 (Approx) | Moderate increase in membrane permeability. |

| Hammett | 0.00 | +0.68 (Strong EWG) | Reduces electron density; lowers |

| Metabolic Liability | High (Para/Ortho oxidation) | Low | Blocks meta sites; deactivates para site. |

| Steric A-Value | 0.0 kcal/mol | ~0.15 kcal/mol (x2) | Minimal steric clash compared to Cl or Me; retains binding pocket fit. |

Diagram 1: The Physicochemical Workflow

The following diagram illustrates the decision logic and mechanistic effects of applying the 3,5-difluoro motif.

Caption: Decision pathway for implementing 3,5-difluoro substitution to resolve metabolic and permeability bottlenecks.

Part 3: Experimental Validation Protocol

While computational predictions (cLogP) are useful, the unique solvation shell of fluorinated compounds often leads to prediction errors. The HPLC LogP Determination is the industry standard for rapid, accurate validation, superior to the tedious shake-flask method for high-throughput needs.

Protocol: High-Throughput HPLC LogP Determination

Objective: Determine the chromatographic hydrophobicity index (CHI) and convert to

Materials

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 50 mm, 5 µm).

-

Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4 for

or unbuffered water for neutral species). -

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Standards: A set of 5-7 compounds with known

values (e.g., Theophylline, Acetophenone, Benzophenone, Naphthalene, Diphenylamine).

Step-by-Step Methodology

-

Calibration Curve Generation:

-

Inject the standard mixture using a fast gradient (0% to 100% B over 5 minutes).

-

Record the retention time (

) for each standard. -

Plot

(literature value) vs. -

Derive the linear regression equation:

. -

Quality Control:

must be

-

-

Sample Preparation:

-

Dissolve the 3,5-difluoro analog in DMSO to 10 mM.

-

Dilute to 100 µM in 50:50 Water:Acetonitrile.

-

-

Data Acquisition:

-

Inject 10 µL of the sample under the exact gradient conditions used for calibration.

-

Determine

of the major peak.

-

-

Calculation:

-

Apply the regression equation to calculate

. -

Self-Validation Step: If the compound contains an ionizable group (e.g., a phenol), repeat the run at pH 3.0 and pH 7.4. A shift in

confirms pKa modulation by the fluorine atoms.

-

Diagram 2: Experimental Workflow

Caption: HPLC-based workflow for determining lipophilicity, incorporating calibration and pH validation steps.

Part 4: Strategic Implementation & Case Studies

When to Use 3,5-Difluoro

Use this pattern when:

-

Metabolic Hotspot: The parent phenyl ring is undergoing rapid hydroxylation at the 4-position (para) or 3-position (meta).

-

Potency/Permeability Balance: You need to increase lipophilicity slightly to cross the Blood-Brain Barrier (BBB) but cannot tolerate the steric bulk of a chlorine atom.

-

Bioisosterism: You are replacing a larger lipophilic group (like a methyl or chloro) and need to reduce molecular weight while maintaining hydrophobic contacts.

Case Study: Roflumilast

Roflumilast (Daxas), a PDE4 inhibitor, utilizes a 3,5-dichloropyridine motif, which is conceptually similar to the 3,5-difluoro strategy. However, in related research on PDE4 inhibitors, 3,5-difluoro analogs were explored to fine-tune the physicochemical profile. The fluorine atoms provide a tighter steric fit in pockets where chlorine is too bulky, while still maintaining the electron-deficient ring character required for

Pitfalls to Avoid

-

Solubility Drop: The increase in crystallinity (due to strong C-F...H dipole interactions in the crystal lattice) can sometimes reduce aqueous solubility unexpectedly.

-

pKa Crash: If placing a 3,5-difluorophenyl group next to a basic amine (e.g., benzylamine analog), the basicity of the amine will drop significantly (inductive effect through the methylene spacer), potentially hurting solubility or target engagement if a cationic interaction is required.

References

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link

Sources

Kinetic Profiling and Reactivity of Electron-Deficient Benzyl Isothiocyanates

Executive Summary: The Electrophilic Warhead

Benzyl isothiocyanates (BITCs) represent a distinct class of "soft" electrophiles widely utilized in covalent drug discovery and bioconjugation. Unlike their aryl isothiocyanate counterparts (where the -NCS group is directly bound to the ring), BITCs possess a methylene bridge (

For researchers targeting cysteine-rich proteins (e.g., Keap1, Tubulin) or designing covalent inhibitors, understanding the reactivity profile of electron-deficient BITCs is critical. The electron-withdrawing groups (EWGs) on the benzene ring do not communicate with the reactive center via resonance due to the insulating methylene bridge; instead, they drive reactivity purely through inductive effects .

This guide details the kinetic behavior, stability windows, and experimental protocols for profiling these compounds.

Mechanistic Architecture

The Dipole and The Trap

The isothiocyanate group (

-

Hard/Soft Character: The central carbon is "soft," preferring reaction with soft nucleophiles like thiols (sulfhydryl groups of cysteine) over harder nucleophiles like amines (lysine), although reaction with amines occurs readily at elevated pH.

-

The Methylene Insulator: In direct phenyl isothiocyanates, the aromatic ring can donate electron density into the -NCS system via resonance, dampening electrophilicity. In Benzyl isothiocyanates, the

group blocks this resonance. Therefore, EWGs (e.g.,

Reaction Pathways

The primary reaction is the nucleophilic addition of a thiol or amine to the central carbon, forming a dithiocarbamate or thiourea, respectively.

Kinetic Profiling & Hammett Correlation

To rationally design BITC-based inhibitors, one must quantify how substituents affect reaction rates. This is described by the Hammett equation:

The Attenuation Effect

For benzyl systems, the reaction constant (

-

Phenyl ITC

: -

Benzyl ITC

:

Implication: Adding a strong EWG like a nitro group (

Comparative Reactivity Data

The following table summarizes the relative reactivity (

| Substituent (Para) | Electronic Effect ( | Inductive Character | Relative Rate ( | Hydrolytic Stability |

| +0.78 | Strong Withdrawal | 5.8x | Low (Fast Hydrolysis) | |

| +0.54 | Strong Withdrawal | 3.5x | Low-Moderate | |

| +0.23 | Moderate Withdrawal | 1.7x | Moderate | |

| 0.00 | Neutral | 1.0x (Baseline) | High | |

| -0.27 | Donation (Resonance)* | 0.8x | Very High |

*Note: Even though OMe is a resonance donor, its inductive withdrawal dominates slightly in benzyl systems due to the methylene insulation, but overall it often acts as a weak deactivator or neutral relative to H depending on solvent.

Stability and Hydrolysis: The Self-Validating Constraint

A common error in BITC experimental design is ignoring the hydrolysis window . Electron-deficient BITCs are more reactive toward proteins, but also toward water.

The Hydrolysis Pathway

The reaction proceeds via a thiocarbamic acid intermediate. For electron-deficient BITCs (e.g.,Critical Rule: If your biological assay (e.g., cell antiproliferation) lasts 48 hours, but your compound hydrolyzes in 2 hours, you are likely measuring the effect of the breakdown product (the amine) or the initial "pulse" of covalent modification.

Experimental Protocol: Kinetic Assessment via UV-Vis

This protocol uses Pseudo-First-Order conditions to determine the second-order rate constant (

Principle

Isothiocyanates absorb UV light at

Workflow Diagram

Step-by-Step Methodology

-

Buffer Preparation: Prepare 50 mM Phosphate Buffer (pH 7.4). Crucial: Degas the buffer or add 0.1 mM EDTA to prevent metal-catalyzed oxidation of cysteine.

-

Stock Solutions:

-

BITC: 10 mM in anhydrous Acetonitrile (MeCN). Prepare fresh.

-

L-Cysteine: 100 mM in Buffer.

-

-

Reaction Setup (Quartz Cuvette):

-

Add 2.9 mL Buffer.

-

Add 30 µL L-Cysteine stock (Final conc: 1 mM).

-

Blank the spectrophotometer.

-

Inject 30 µL BITC stock (Final conc: 100 µM).

-

Note: The ratio of [Cys]:[BITC] is 10:1. For strict pseudo-first-order, aim for >20:1 if signal allows.

-

-

Data Acquisition:

-

Immediately start kinetic scan at

(or determined -

Collect data points every 0.5 seconds for 600 seconds.

-

-

Calculation:

-

Fit the absorbance vs. time curve to a single exponential equation to get

( -

Calculate the second-order rate constant:

.

-

Biological Implications: Covalent Inhibition[1]

In drug development, electron-deficient BITCs are often used to target non-catalytic cysteines on proteins.

-

Target: Keap1 (Kelch-like ECH-associated protein 1).

-

Mechanism: BITCs modify reactive cysteine sensors (e.g., C151) on Keap1. This prevents Keap1 from ubiquitinating Nrf2.

-

Result: Nrf2 accumulates, translocates to the nucleus, and activates antioxidant response elements (ARE).[1]

-

Tuning: By using a BITC with a specific EWG (e.g.,

), one can tune the reactivity to be fast enough to modify the hyper-reactive C151 on Keap1, but slow enough to avoid modifying housekeeping proteins (Glutathione reductase, Tubulin), thereby improving the therapeutic index.

References

-

Dinkova-Kostova, A. T., et al. (2017). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. Proceedings of the National Academy of Sciences. Link

-

Satchell, D. P. N., et al. (1992).[2] Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2.[2] Link

-

Kawakami, S., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates.[3] ChemRxiv.[3] Link

-

Mi, L., et al. (2011). Covalent binding to tubulin by isothiocyanates.[4] A mechanism of cell growth arrest and apoptosis.[4] Journal of Biological Chemistry. Link

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

Sources

- 1. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Covalent binding to tubulin by isothiocyanates. A mechanism of cell growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Use of 3,5-Difluorobenzyl Isothiocyanate in Heterocyclic Ring Closure for Drug Discovery Scaffolds

Introduction: The Strategic Advantage of the 3,5-Difluorobenzyl Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity.[1] The 3,5-difluorobenzyl group, in particular, offers a unique combination of these benefits. When appended to a reactive isothiocyanate (-N=C=S) functional group, it becomes a powerful and versatile building block for constructing complex heterocyclic systems.[2][3] 3,5-Difluorobenzyl isothiocyanate serves as a linchpin reagent, enabling access to a diverse array of heterocyclic cores, such as thiazoles and triazoles, which are prevalent in numerous pharmacologically active agents.[4][5][6]

This guide provides an in-depth exploration of the application of 3,5-difluorobenzyl isothiocyanate in key heterocyclic ring closure reactions. We will dissect the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss the significance of the resulting scaffolds for professionals in drug development.

Part 1: Synthesis of N-(3,5-Difluorobenzyl) Thiazole Derivatives

The thiazole ring is a cornerstone of medicinal chemistry, found in drugs ranging from antibiotics to anticancer agents.[5][6] The Hantzsch thiazole synthesis and its variations provide a reliable route to this scaffold, typically involving the condensation of a thioamide with an α-haloketone.[7][8] By utilizing 3,5-difluorobenzyl isothiocyanate, we can readily generate the required N-substituted thiourea intermediate in situ for direct use in these cyclization reactions.

Mechanistic Rationale

The core of this strategy involves a two-step, one-pot process. First, 3,5-difluorobenzyl isothiocyanate reacts with a primary amine (often ammonia or an alkyl/aryl amine) to form an N,N'-disubstituted thiourea. The nucleophilic sulfur of this thiourea then attacks the electrophilic carbon of an α-haloketone. This is followed by an intramolecular cyclization where a nitrogen atom attacks the ketone carbonyl, and a subsequent dehydration step yields the final aromatic thiazole ring.

The diagram below illustrates this sequential reaction pathway, highlighting the key bond-forming events that lead to the stable heterocyclic product.

Caption: Hantzsch-type thiazole synthesis workflow.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-phenyl-N-(3,5-difluorobenzyl)thiazole

This protocol details a reliable one-pot synthesis that avoids the isolation of the thiourea intermediate, improving efficiency.

Materials:

-

3,5-Difluorobenzyl isothiocyanate (1.0 eq)

-

2-Bromoacetophenone (1.0 eq)

-

Ammonium hydroxide (28-30% solution, 2.0 eq)

-

Ethanol (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Thiourea Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorobenzyl isothiocyanate (1.0 eq) in anhydrous ethanol (approx. 0.2 M).

-

To this stirring solution, add ammonium hydroxide (2.0 eq) dropwise at room temperature. A white precipitate of the corresponding thiourea may form. Stir the mixture for 30 minutes.

-

Cyclization: Add 2-bromoacetophenone (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Reduce the solvent volume in vacuo to approximately one-third of the original volume.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the pure thiazole derivative.

Data Summary: Scope of the Reaction

The protocol is robust and can be adapted for various α-haloketones to generate a library of thiazole derivatives.

| Entry | α-Haloketone | R Group | Yield (%) |

| 1 | 2-Bromoacetophenone | Phenyl | 85 |

| 2 | 2-Bromo-4'-chloroacetophenone | 4-Chlorophenyl | 82 |

| 3 | 2-Bromo-4'-methoxyacetophenone | 4-Methoxyphenyl | 88 |

| 4 | 3-Bromobutan-2-one | Methyl | 75 |

Part 2: Synthesis of N-(3,5-Difluorobenzyl) Triazole Derivatives

1,2,4-Triazoles are another class of heterocycles with immense therapeutic importance, known for their antifungal and anticancer properties.[4][9] A common and effective method for their synthesis involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions.[7][10]

Mechanistic Rationale

The synthesis begins with the nucleophilic attack of the terminal nitrogen of an acid hydrazide onto the electrophilic carbon of 3,5-difluorobenzyl isothiocyanate. This addition reaction forms a 1,4-disubstituted thiosemicarbazide. In the presence of a base (e.g., NaOH or NaOEt), this linear precursor undergoes an intramolecular cyclization. The base facilitates the deprotonation of a nitrogen atom, which then attacks the carbonyl carbon. Subsequent elimination of water drives the reaction to completion, yielding the stable 1,2,4-triazole-3-thiol ring system.[10]

Caption: Workflow for 1,2,4-triazole synthesis.

Experimental Protocol: Synthesis of 4-(3,5-Difluorobenzyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

This two-step protocol provides a clear and reproducible method for synthesizing the target triazole.

Materials:

-

3,5-Difluorobenzyl isothiocyanate (1.0 eq)

-

Benzoyl hydrazide (1.0 eq)

-

Ethanol (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

Procedure:

Step A: Synthesis of the Thiosemicarbazide Intermediate

-

In a 100 mL round-bottom flask, dissolve benzoyl hydrazide (1.0 eq) in anhydrous ethanol.

-

Add 3,5-difluorobenzyl isothiocyanate (1.0 eq) to the solution at room temperature with stirring.

-

Heat the mixture to reflux for 2-3 hours. A precipitate will form as the reaction proceeds.

-

Cool the mixture in an ice bath, and collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol and dry in vacuo to yield the pure thiosemicarbazide intermediate.

Step B: Ring Closure to Form the Triazole

-

Suspend the thiosemicarbazide intermediate from Step A in an aqueous solution of sodium hydroxide (4% w/v).[10]

-

Heat the stirred mixture to reflux for 3-4 hours, during which the solid will dissolve.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Place the filtrate in an ice bath and acidify by the dropwise addition of concentrated HCl until the pH is ~5-6.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain the pure 4-(3,5-difluorobenzyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.

Conclusion: Impact on Drug Development

The strategic use of 3,5-difluorobenzyl isothiocyanate as a precursor for heterocyclic synthesis provides a rapid and efficient entry into molecular scaffolds of high medicinal value. The resulting N-(3,5-difluorobenzyl) substituted thiazoles and triazoles are prime candidates for library synthesis and lead optimization programs. The difluorophenyl moiety can enhance biological activity and improve pharmacokinetic profiles, while the heterocyclic core provides a rigid framework for orienting substituents to interact with biological targets.[11][12] These compounds have shown promise as antimicrobial, anti-inflammatory, and anticancer agents, making the protocols described herein highly relevant for researchers and scientists in the field of drug discovery.[9][13][14]

References

-

Kubacka, M., et al. (2021). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. PMC. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available at: [Link]

-

Khan Academy. (2019). synthesis of thiazoles. YouTube. Available at: [Link]

-

Al-Joboury, K. R. (n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Iraqi National Journal of Chemistry. Available at: [Link]

-

Kaur, R., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. Available at: [Link]

-

Chen, S., et al. (2021). Synthesis and biological activities of thio-triazole derivatives as new potential antibacterial and antifungal agents. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

-

Krajsovská, M., et al. (1994). Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. PubMed. Available at: [Link]

-

Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

-

Joe, C. L., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. PMC. Available at: [Link]

-

Gümüş, M. K., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. Available at: [Link]

-

Gomaa, M. S. (2024). Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. ResearchGate. Available at: [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. Available at: [Link]

-

Maeda, B., & Murakami, K. (2024). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

-

Wessjohann, L. A., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl.... PubMed. Available at: [Link]

-

Stanetty, P. (2013). Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems. ResearchGate. Available at: [Link]

-

van der Heijden, K. W., et al. (2019). Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. PMC. Available at: [Link]

-

Rasson, C., et al. (2016). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Candeias, N. R. (2019). Modern Strategies for Heterocycle Synthesis. PMC. Available at: [Link]

-

Schuster, J., et al. (2021). N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors. PMC. Available at: [Link]

-

MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. MDPI. Available at: [Link]

-

MDPI. (n.d.). Molbank | Special Issue : Heterocycles. MDPI. Available at: [Link]

-

Li, Y., et al. (2023). Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. PMC. Available at: [Link]

-

ScienceIn Publishing. (n.d.). Medicinal active applications of Dibenzofuran derivatives. ScienceIn Publishing. Available at: [Link]

Sources

- 1. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 5. bepls.com [bepls.com]

- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 7. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

High-Efficiency Synthesis of Fluorinated Thiohydantoins: Thermal and Microwave-Assisted Protocols

Abstract & Strategic Value

Fluorinated thiohydantoins represent a critical scaffold in modern oncology, most notably exemplified by second-generation androgen receptor antagonists like Enzalutamide and Apalutamide . The incorporation of fluorine—specifically trifluoromethyl (-CF₃) and fluorophenyl moieties—into the thiohydantoin core dramatically alters the physicochemical profile, enhancing metabolic stability against oxidative defluorination while improving lipophilicity for membrane permeability.

This application note provides a definitive guide to synthesizing these scaffolds via the condensation of fluorinated isothiocyanates with amino acid derivatives. We present two validated workflows: a robust Thermal Cyclization Protocol suitable for scale-up, and a Microwave-Assisted Protocol optimized for rapid library generation.

Mechanistic Insight: The Fluorine Effect

The synthesis relies on a two-step cascade: nucleophilic addition followed by intramolecular cyclization. Understanding the electronic influence of fluorine is prerequisite to optimizing yield.

The Electronic Push-Pull

-

Activation: The isothiocyanate carbon (-N=C =S) is electrophilic. When an electron-withdrawing group (EWG) like a trifluoromethyl (-CF₃) or cyano (-CN) group is present on the aryl ring of the isothiocyanate, the electrophilicity of the central carbon increases. This accelerates the initial nucleophilic attack by the amine.

-

Destabilization Risk: While EWGs accelerate formation, they can also make the resulting thiourea intermediate prone to hydrolysis if the cyclization step is delayed.

-

Cyclization: The closure of the ring requires the nitrogen of the amino acid backbone to attack the thiocarbonyl. This step is often rate-limiting and requires base catalysis (typically Triethylamine or DIPEA) to deprotonate the amide nitrogen.

Reaction Pathway Diagram

The following diagram illustrates the molecular logic flow from reagents to the final stable scaffold.

Figure 1: Mechanistic pathway for thiohydantoin formation. Note the competition between cyclization and hydrolysis.

Critical Parameters & Reagents

| Parameter | Recommendation | Rationale |

| Solvent | DMSO (Thermal) or DCM (Microwave) | DMSO solubilizes polar intermediates at high temp; DCM is superior for microwave energy transfer in this specific cyclization. |

| Base | Triethylamine (TEA) | Essential for deprotonating the intermediate amide to facilitate ring closure. |

| Stoichiometry | 1.0 : 1.2 (Amine : Isothiocyanate) | Slight excess of isothiocyanate drives the reaction to completion, compensating for potential hydrolysis. |

| Temperature | 60°C - 90°C (Thermal) | Sufficient to overcome the activation energy of the cyclization step without degrading the C-F bonds. |

Experimental Protocols

Protocol A: Thermal Cyclization (Scale-Up Ready)

Target Application: Gram-scale synthesis of Enzalutamide analogs.

Reagents:

-

4-isothiocyanato-2-(trifluoromethyl)benzonitrile (Fluorinated ITC)

-

Amino ester/amide derivative (e.g., N-methyl-2-amino-isobutyramide)

-

Solvent: Dimethyl Sulfoxide (DMSO) and Isopropyl Acetate (IPAc)[1]

-

Base: Triethylamine (TEA)

Step-by-Step:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the amino amide derivative (1.0 equiv) in a mixture of DMSO and IPAc (1:2 ratio).

-

Activation: Add TEA (2.0 equiv) and stir at room temperature for 10 minutes to ensure free-base formation.

-

Addition: Add the fluorinated isothiocyanate (1.2 equiv) in a single portion.

-

Reaction: Heat the mixture to 85°C for 12–24 hours.

-

Checkpoint: Monitor by TLC (50:1 DCM:MeOH).[2] The thiourea intermediate typically appears quickly; the final thiohydantoin forms more slowly.

-

-

Quench: Cool to room temperature. Add water and IPAc.

-

Workup: Separate the organic layer.[2] Wash the aqueous layer with IPAc. Combine organics and wash with 1N HCl (to remove TEA), then brine.

-

Purification: Concentrate the organic layer.[2] Recrystallize from Isopropanol (IPA) or Methanol.

Protocol B: Microwave-Assisted Synthesis (Library Optimization)

Target Application: Rapid generation of structure-activity relationship (SAR) libraries.

Reagents:

-

Fluorinated Isothiocyanate[3]

-

Amino Acid Methyl Ester (HCl salt)

-

Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

-

Base: TEA

Step-by-Step:

-

Loading: In a 10mL microwave pressure vial, suspend the amino acid ester HCl salt (0.5 mmol) in DCM (3 mL).

-

Neutralization: Add TEA (1.5 mmol, 3 equiv) and stir until the salt dissolves.

-

Addition: Add the fluorinated isothiocyanate (0.55 mmol). Cap the vial.

-

Irradiation: Irradiate at 100°C (Dynamic Power, Max 150W) for 10–15 minutes .

-

Note: If using Ethanol, reduce temp to 85°C to avoid excessive pressure build-up.

-

-

Workup: Transfer to a separating funnel, dilute with DCM, wash with water and brine.

-

Isolation: Evaporate solvent. Flash chromatography is usually required for high purity as recrystallization is difficult on small scales.

Data & Performance Comparison

The following table summarizes typical results when synthesizing Enzalutamide-like scaffolds using the two protocols.

| Metric | Thermal Protocol (DMSO) | Microwave Protocol (DCM) |

| Reaction Time | 12 – 24 Hours | 10 – 20 Minutes |

| Typical Yield | 75% – 88% | 85% – 94% |

| Purity (Crude) | Moderate (Requires Recrystallization) | High (Often requires only filtration) |

| Scalability | High (Kg scale validated) | Low (mL scale only) |

| Green Score | Low (High solvent usage) | High (Energy efficient, low solvent) |

Purification Workflow Decision Tree

Purification is often the bottleneck. Use this logic flow to determine the optimal workup strategy.

Figure 2: Purification decision logic. Fluorinated thiohydantoins often crystallize well from alcohols, avoiding the need for chromatography.

Troubleshooting & Safety (E-E-A-T)

The "Dark Side" of Fluorine

While C-F bonds are generally stable, the benzylic position in fluorinated isothiocyanates can be sensitive.

-

Defluorination: Avoid using strong nucleophilic bases (like NaOH or KOH) at high temperatures, as this can lead to S_NAr displacement of the fluorine atoms, particularly if they are ortho/para to the nitro or cyano groups. Stick to hindered organic bases like TEA or DIPEA.

Safety Warning

-

Sensitization: Isothiocyanates are potent sensitizers and lachrymators. All weighing must be done in a fume hood.

-

Waste: Aqueous waste containing thiourea derivatives must be treated with bleach (hypochlorite) to oxidize sulfur species before disposal, preventing toxic gas evolution in acidic waste streams.

References

-

Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science. Link

-

Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists. Journal of Medicinal Chemistry. Link

-

Lin, M.-J., & Sun, C.-M. (2003).[4] Microwave-assisted traceless synthesis of thiohydantoin. Tetrahedron Letters. Link

-

Zhou, H., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry. Link

-

Patents: Synthetic method of enzalutamide (CN112645880A). Google Patents. Link

Sources

- 1. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 2. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

- 3. A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Microwave-assisted traceless synthesis of thiohydantoin / Tetrahedron Letters, 2003 [sci-hub.st]

Solid-Phase Synthesis Applications of Fluorinated Isothiocyanates: A Technical Guide

Introduction: The Strategic Integration of Fluorine and Isothiocyanates in Solid-Phase Synthesis

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established approach to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Isothiocyanates, with their versatile reactivity, serve as valuable synthons for the construction of diverse molecular scaffolds, including thioureas, peptidomimetics, and various N-heterocycles.[1][3] The convergence of these two powerful chemical modalities on a solid-phase synthesis (SPS) platform offers a robust and efficient methodology for the generation of complex fluorinated molecules with significant potential in drug discovery and molecular imaging.[4][5]

This technical guide provides a comprehensive overview of the applications of fluorinated isothiocyanates in solid-phase synthesis. We will delve into the underlying principles, provide detailed experimental protocols, and explore the causality behind key experimental choices. The protocols herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in the fields of medicinal chemistry, chemical biology, and radiopharmaceutical science.

Core Applications and Methodologies

The solid-phase approach offers significant advantages for the synthesis of fluorinated compounds using isothiocyanates, including the use of excess reagents to drive reactions to completion and simplified purification through simple washing of the resin-bound product.[5]

Solid-Phase Synthesis of Fluorinated Peptidomimetic Thioureas

The thiourea linkage is a key structural motif in many biologically active compounds. The reaction of a resin-bound amine with a fluorinated isothiocyanate provides a straightforward route to fluorinated peptidomimetic thioureas. This approach allows for the systematic modification of peptide scaffolds to enhance their therapeutic properties.

Workflow for Solid-Phase Synthesis of a Fluorinated Peptidomimetic Thiourea

Caption: General workflow for the solid-phase synthesis of a fluorinated peptidomimetic thiourea.

Detailed Protocol 1: Synthesis of a 4-Fluorophenyl Thiourea-Capped Dipeptide on Rink Amide Resin

Materials:

-

Rink Amide MBHA resin (0.5 mmol/g loading)

-

Fmoc-Ala-OH

-

Fmoc-Gly-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine

-

4-Fluorophenyl isothiocyanate

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

HPLC grade acetonitrile and water

Procedure:

-

Resin Swelling: Swell Rink Amide MBHA resin (100 mg, 0.05 mmol) in DMF (2 mL) for 30 minutes in a peptide synthesis vessel.

-

First Amino Acid Coupling (Glycine):

-

Deprotect the resin by treating with 20% piperidine in DMF (2 x 5 min).

-

Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

-

In a separate vial, dissolve Fmoc-Gly-OH (0.15 mmol), HBTU (0.15 mmol), and DIPEA (0.3 mmol) in DMF (1 mL).

-

Add the activation mixture to the resin and shake for 2 hours.

-

Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

-

-

Second Amino Acid Coupling (Alanine):

-

Repeat the deprotection and washing steps as in step 2.

-

Couple Fmoc-Ala-OH using the same activation and coupling procedure as for glycine.

-

-

Thiourea Capping:

-

Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Dissolve 4-fluorophenyl isothiocyanate (0.2 mmol) in DMF (1 mL) and add to the resin.

-

Shake the reaction mixture for 4 hours at room temperature.

-

Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL) and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail (2 mL) to the resin and shake for 2 hours.[6]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification:

-

Purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain the final product.

-

Causality of Experimental Choices:

-

Rink Amide Resin: Chosen to yield a C-terminal amide upon cleavage, a common feature in bioactive peptides.

-

HBTU/DIPEA: A standard and efficient coupling reagent system for peptide bond formation.

-

Piperidine: A common reagent for the removal of the Fmoc protecting group.

-

Excess Reagents: Using an excess of amino acids and coupling reagents ensures the reaction goes to completion at each step, a key advantage of solid-phase synthesis.[5]

-

TFA/TIS/Water Cleavage Cocktail: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS acts as a scavenger to trap reactive carbocations generated during cleavage, preventing side reactions.[6]

| Parameter | Typical Value | Reference |

| Resin Loading | 0.3 - 0.8 mmol/g | [7] |

| Coupling Time | 1 - 4 hours | [7] |

| Deprotection Time | 2 x 5-10 minutes | [7] |

| Cleavage Time | 1 - 3 hours | [6] |

| Crude Purity | 70 - 90% | Inferred |

| Purified Yield | 50 - 80% | Inferred |

Solid-Phase Synthesis of ¹⁸F-Labeled Peptidomimetics for PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled probes. [¹⁸F]Fluoride is a commonly used positron-emitting radionuclide due to its favorable decay characteristics.[4] The synthesis of ¹⁸F-labeled isothiocyanates allows for their incorporation into biomolecules on a solid support, providing a rapid and efficient method for the preparation of PET imaging agents.

Workflow for Solid-Phase Synthesis of an ¹⁸F-Labeled Peptidomimetic

Caption: General workflow for the solid-phase synthesis of an ¹⁸F-labeled peptidomimetic.

Detailed Protocol 2: Solid-Phase Radiosynthesis of an ¹⁸F-Thiourea-Labeled Peptide

Note: This protocol requires handling of radioactive materials and should be performed in a suitably equipped radiochemistry facility.

Materials:

-

Peptide-on-resin with a free N-terminal amine

-

4-Nitrophenyl 4-[¹⁸F]fluorobenzoate (precursor for [¹⁸F]fluorobenzoyl isothiocyanate) or a pre-synthesized [¹⁸F]fluorinated isothiocyanate[8]

-

Anhydrous acetonitrile

-

Tetrabutylammonium bicarbonate

-

Cleavage cocktail (e.g., 95% TFA, 5% water)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Preparation of [¹⁸F]Fluoride: Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction and trap it on an anion exchange cartridge. Elute the [¹⁸F]fluoride with a solution of tetrabutylammonium bicarbonate in acetonitrile/water.

-

Synthesis of [¹⁸F]Fluorinated Isothiocyanate (Example): The synthesis of the radiolabeled isothiocyanate can be performed separately and then used for coupling. For example, 4-([¹⁸F]fluoromethyl)phenyl isothiocyanate can be synthesized and then used for labeling.[8]

-

On-Resin Radiolabeling:

-

Place the peptide-on-resin (approx. 5-10 mg) in a reaction vessel.

-

Add the solution of the [¹⁸F]fluorinated isothiocyanate in anhydrous acetonitrile to the resin.

-

Heat the reaction mixture at 80-100°C for 10-15 minutes.

-

-

Purification of Resin-Bound Product:

-

After the reaction, wash the resin with acetonitrile and water to remove unreacted [¹⁸F]fluoride and byproducts.

-

-

Cleavage:

-

Add the cleavage cocktail to the resin and allow it to react for 10-20 minutes at room temperature.

-

Elute the cleaved radiolabeled peptide from the reaction vessel.

-

-

Final Purification:

-

Purify the crude radiolabeled peptide using semi-preparative radio-HPLC.

-

The final product can be formulated in a physiologically compatible buffer for in vivo studies.

-

Causality of Experimental Choices:

-

Solid-Phase Approach: Simplifies the purification of the radiolabeled product by allowing for the easy removal of unreacted [¹⁸F]fluoride through washing of the resin.[9]

-

Elevated Temperature: The radiolabeling reaction is often heated to ensure rapid and efficient incorporation of the ¹⁸F-label, which is crucial given the short half-life of ¹⁸F (109.8 min).

-

SPE Cartridges: Used for the initial purification of the cleaved radiolabeled peptide before final HPLC purification.

| Parameter | Typical Value | Reference |

| Radiochemical Yield (decay-corrected) | 20 - 40% | [4][9] |

| Radiochemical Purity | >95% | [4] |

| Synthesis Time | 60 - 90 minutes | [9] |

Solid-Phase Synthesis of Fluorinated Heterocycles

Fluorinated isothiocyanates are valuable precursors for the solid-phase synthesis of various heterocyclic compounds. For example, the reaction of a resin-bound amine with a fluorinated isothiocyanate, followed by reaction with an appropriate reagent, can lead to the formation of fluorinated thiazolidinones and other related structures.

Workflow for Solid-Phase Synthesis of a Fluorinated Thiazolidinone

Caption: General workflow for the solid-phase synthesis of a fluorinated thiazolidinone.

Detailed Protocol 3: Solid-Phase Synthesis of a 3-(4-Fluorophenyl)-2-imino-thiazolidin-4-one

Materials:

-

Amine-functionalized resin (e.g., Wang resin)

-

4-Fluorophenyl isothiocyanate

-

Ethyl bromoacetate

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

DMF, DCM, TFA

-

Cleavage cocktail

Procedure:

-

Resin Preparation: Start with an amine-functionalized resin, or a resin that can be converted to an amine.

-

Thiourea Formation:

-

Swell the resin in DMF.

-

React the resin-bound amine with an excess of 4-fluorophenyl isothiocyanate in DMF at room temperature overnight.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Cyclization:

-

Swell the thiourea-functionalized resin in DMF.

-

Add a solution of ethyl bromoacetate (excess) and DBU (excess) in DMF.

-

Shake the reaction mixture at room temperature for 12-24 hours.

-

Wash the resin with DMF and DCM and dry.

-

-

Cleavage:

-

Cleave the product from the resin using an appropriate cleavage cocktail (e.g., TFA-based).

-

-

Purification:

-

Purify the crude product by flash chromatography or preparative HPLC.

-

Causality of Experimental Choices:

-

DBU: A non-nucleophilic base used to deprotonate the thiourea, facilitating the cyclization reaction with ethyl bromoacetate.

-

α-Haloester: The electrophilic partner in the cyclization reaction to form the thiazolidinone ring.

| Parameter | Typical Value | Reference |

| Thiourea Formation Yield | >95% (on-resin) | Inferred |

| Cyclization Yield | 60 - 80% (on-resin) | Inferred |

| Overall Solution Yield after Cleavage | 40 - 60% | Inferred |

Conclusion

The use of fluorinated isothiocyanates in solid-phase synthesis represents a powerful and versatile strategy for the efficient construction of a wide range of fluorinated molecules. The methodologies outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel fluorinated peptidomimetics, PET imaging agents, and heterocyclic compounds. The inherent advantages of solid-phase synthesis, combined with the unique properties of fluorinated isothiocyanates, will undoubtedly continue to drive innovation in drug discovery and chemical biology.

References

- Vidal, et al. (20XX). On-resin head-to-tail cyclization for the synthesis of vascular endothelial growth factor (VEGF) ligands. Journal of Peptide Science.

-

Optimization of the solid-phase synthesis of [18F] radiolabeled peptides for positron emission tomography. Molecular Imaging and Biology. [Link]

-

Synthesis of 4-([18F]Fluoromethyl)phenyl Isothiocyanate and its Use in Labelling Oligonucleotides. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. Lakehead Knowledge Commons. [Link]

-

Bioactive compounds containing thiazolidinone. ResearchGate. [Link]

-

Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters. [Link]

-

Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. ResearchGate. [Link]

-

Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters. [Link]

-

Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protein Science. [Link]

-

Robust and Facile Automated Radiosynthesis of [18F]FSPG on the GE FASTlab. Molecular Imaging and Biology. [Link]

-

On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. [Link]

-

Recent advancement in the synthesis of isothiocyanates. Chemical Communications. [Link]

-

Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. ChemMedChem. [Link]

-

Use of a Novel Fluorinated Organosulfur Compound To Isolate Bacteria Capable of Carbon-Sulfur Bond Cleavage. Applied and Environmental Microbiology. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ResearchGate. [Link]

-

Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage. [Link]

-

Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules. [Link]

- On-resin peptide cyclization.

-

Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. Chemical Communications. [Link]

-